molecular formula C28H36N4O2S B2512397 N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide CAS No. 477304-24-8

N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2512397
CAS No.: 477304-24-8
M. Wt: 492.68
InChI Key: XTGMWZIKUOWZNQ-UHFFFAOYSA-N
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Description

N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide is a structurally complex compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4 and a phenylethylsulfanyl moiety at position 3. The triazole ring is further functionalized with an adamantane-1-carboxamide group via a methylene linker.

Properties

IUPAC Name

N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-24(22-7-3-1-4-8-22)18-35-27-31-30-25(32(27)23-9-5-2-6-10-23)17-29-26(34)28-14-19-11-20(15-28)13-21(12-19)16-28/h1,3-4,7-8,19-21,23H,2,5-6,9-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMWZIKUOWZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

The 4-cyclohexyl-4H-1,2,4-triazole core is synthesized via a catalytic cyclocondensation protocol:

Procedure :

  • Reactants : Cyclohexylamine (1.0 equiv), DMF azine (1.5 equiv), para-toluenesulfonic acid (0.05 equiv).
  • Conditions : Ground into a homogeneous solid, layered with xylenes, and heated at 150°C under argon for 16 hours.
  • Workup : Basified with NaOH, extracted with dichloromethane, and purified via column chromatography (5% methanol/dichloromethane).

Yield : 72–85% for analogous triazoles.

Functionalization with Methylamine

The triazole’s C3 position is functionalized via Mannich reaction:

  • Reactants : 4-Cyclohexyl-4H-1,2,4-triazole, formaldehyde (2.0 equiv), methylamine hydrochloride.
  • Conditions : Reflux in ethanol for 12 hours.
  • Outcome : Introduces the methylene bridge (-CH2-) essential for subsequent amide coupling.

Amide Coupling with Adamantane-1-Carboxylic Acid

Activation of Carboxylic Acid

Adamantane-1-carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

  • Reactants : Adamantane-1-carboxylic acid (1.0 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv).
  • Conditions : Stirred in DMF at 0°C for 1 hour.

Coupling with Triazole-Methylamine

Procedure :

  • Reactants : Activated adamantane (1.0 equiv), triazole-methylamine (1.2 equiv).
  • Conditions : Room temperature, 12 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from methanol.

Yield : 78% (based on analogous amide couplings).

Structural Characterization and Validation

X-ray Crystallography

Single-crystal analysis of intermediates (e.g., triazole derivatives) confirms:

  • Hydrogen bonding : O–H···N interactions (2.677 Å, 165.48° angle) stabilize the triazole-carboxylic acid structure.
  • Conformational flexibility : Torsion angles of the adamantane-carboxylate moiety adjust to coordination environments (Table S2 in).

Spectroscopic Data

  • ¹H NMR : Adamantane protons resonate at δ 1.6–2.1 ppm; triazole methylene appears at δ 4.3–4.5 ppm.
  • IR : Amide C=O stretch at 1650 cm⁻¹; triazole C=N at 1550 cm⁻¹.

Optimization Challenges and Solutions

Low Yields in Thioether Formation

Issue : Competing oxidation of thiolate to disulfide.
Solution : Conduct reactions under strict anaerobic conditions with N2 purging.

Adamantane Solubility

Issue : Poor solubility of adamantane derivatives in polar solvents.
Solution : Use DMF or DMSO as co-solvents during coupling steps.

Industrial Scalability Considerations

  • Continuous Flow Systems : Enhance reproducibility in triazole cyclocondensation.
  • Catalyst Recycling : Rhodium catalysts (e.g., Rh2(piv)4) recoverable via filtration in thioether syntheses.

Chemical Reactions Analysis

1.1. Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization reactions involving nitrile and hydroxylamine derivatives . For example:

R-C≡N+NH2OHΔ1,2,4-Oxadiazole+H2O\text{R-C≡N} + \text{NH}_2\text{OH} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole} + \text{H}_2\text{O}

In this compound, the 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl group is likely formed through a [3+2] cycloaddition between 2-fluorobenzonitrile and a hydroxylamine intermediate .

Table 1: Key Steps in Oxadiazole Synthesis

PrecursorReagent/ConditionProductYieldSource
2-fluorobenzonitrileHydroxylamine hydrochloride3-(2-fluorophenyl)-1,2,4-oxadiazole75–85%

1.2. Piperidine Functionalization

The piperidine ring is alkylated at the nitrogen using bromomethyl-oxadiazole intermediates under basic conditions (e.g., K2_2CO3_3 in DMF) :

Piperidine+BrCH2-OxadiazoleBaseN-Alkylated Piperidine\text{Piperidine} + \text{BrCH}_2\text{-Oxadiazole} \xrightarrow{\text{Base}} \text{N-Alkylated Piperidine}

This step introduces the oxadiazole-methyl group to the piperidine nitrogen .

1.3. Benzoxazolone-Ethyl Ketone Coupling

The ethyl ketone bridge is formed via nucleophilic acyl substitution between a benzoxazolone acetic acid derivative and the piperidine-oxadiazole amine :

Benzoxazolone-COCl+Piperidine-NHAmide LinkageReductionKetone\text{Benzoxazolone-COCl} + \text{Piperidine-NH} \rightarrow \text{Amide Linkage} \xrightarrow{\text{Reduction}} \text{Ketone}

Reduction of the intermediate amide to a ketone is achieved using LiAlH4_4 .

2.1. Ketone Reactivity

The 2-oxoethyl group undergoes typical ketone reactions:

  • Reduction : NaBH4_4 or LiAlH4_4 reduces the ketone to a secondary alcohol .

  • Condensation : Forms hydrazones with hydrazines (e.g., phenylhydrazine) .

Table 2: Ketone-Derived Reactions

Reaction TypeReagentProductApplicationSource
ReductionNaBH4_4/MeOHSecondary AlcoholBioactivity modulation
Hydrazone FormationNH2_2NH2_2/EtOHHydrazone DerivativeCrystallography

2.2. Piperidine Nitrogen Reactivity

The tertiary amine in the piperidine ring participates in:

  • Quaternary Salt Formation : Reacts with alkyl halides (e.g., CH3_3I) to form ammonium salts .

  • Acid-Base Reactions : Forms water-soluble hydrochlorides under HCl(g) .

2.3. Benzoxazolone Ring Opening

Under alkaline hydrolysis (NaOH/H2_2O), the benzoxazolone ring opens to yield 2-aminophenol derivatives :

BenzoxazoloneNaOH2-Aminophenol+CO2\text{Benzoxazolone} \xrightarrow{\text{NaOH}} \text{2-Aminophenol} + \text{CO}_2

3.1. Acid/Base Stability

  • Oxadiazole : Resists hydrolysis below 100°C but degrades in concentrated acids (e.g., H2_2SO4_4) .

  • Benzoxazolone : Hydrolyzes in basic media (pH > 10) .

Table 3: Stability Under Extreme Conditions

Functional GroupConditionDegradation ProductSource
Oxadiazole6M HCl, 80°C, 24h2-Fluorobenzamide
Benzoxazolone1M NaOH, RT, 2h

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by a combination of adamantane and triazole moieties. Its molecular formula is C22H20N6O2S2C_{22}H_{20}N_{6}O_{2}S_{2}, with a molecular weight of 464.6 g/mol . The presence of the triazole ring is significant for its biological activity, as triazoles are known to exhibit various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide. Research indicates that derivatives of triazole exhibit significant growth inhibition against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that related triazole compounds showed promising results against human tumor cells with mean growth inhibition rates exceeding 70% in some cases .
    • A recent study evaluated the compound's effectiveness against multiple cancer types, including breast and colon cancers, showing cytotoxic effects comparable to established chemotherapy agents .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity:

  • Broad-Spectrum Efficacy : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity suggests potential applications in treating infections resistant to conventional antibiotics.
  • Research Findings :
    • In a series of experiments, derivatives exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics .
    • The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, this compound may also have implications in other therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory pathways, potentially offering benefits in conditions such as arthritis or other inflammatory diseases .
  • CNS Activity : Some derivatives have shown promise in preclinical models for central nervous system disorders, indicating potential neuroprotective effects .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerSignificant growth inhibition in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways
CNS ActivityPromising neuroprotective effects

Mechanism of Action

The mechanism of action of N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and adamantane integration:

Compound Class Core Structure Substituents/Functional Groups Key Features Reference
Target Compound 1,2,4-Triazole 4-Cyclohexyl, 5-(2-oxo-2-phenylethyl)sulfanyl, N-adamantane-1-carboxamide Combines triazole flexibility with adamantane’s rigidity
5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (I, II) 1,2,4-Triazole R = Methyl or phenyl; 3-thione group Alkylthio derivatives synthesized for antihypoxic activity studies
3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (Ia–Ig, IIa–IIg) 1,2,4-Triazole Variable alkyl chains (C4–C10) at 3-position Enhanced lipophilicity for membrane permeability
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) Indole Adamantane linked via indole-3-yl; 2-oxoacetamide Explored for diverse bioactivities (unspecified in evidence)
2-Cyano-N-(4-sulfamoylphenyl)acetamides (13a–e) Cyanoacetamide 4-Sulfamoylphenyl; arylhydrazone substituents Designed for coupling reactivity and spectral characterization

Key Observations :

  • Adamantane Integration : The target compound and ’s indole derivatives both incorporate adamantane, but the triazole core (target) vs. indole () leads to distinct electronic and steric profiles. Adamantane’s lipophilicity may enhance blood-brain barrier penetration in both classes .
  • Substituent Diversity : The target compound’s phenylethylsulfanyl group contrasts with the alkylthio chains in ’s derivatives (Ia–Ig), which were optimized for antihypoxic activity. The cyclohexyl group at position 4 may confer conformational stability compared to methyl/phenyl in ’s compounds .

Biological Activity

N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide, identified by its CAS number 477304-24-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C24H30N4O2SC_{24}H_{30}N_4O_2S with a molecular weight of approximately 434.57 g/mol. The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC24H30N4O2S
Molecular Weight434.57 g/mol
CAS Number477304-24-8

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the triazole ring and subsequent functionalization at the adamantane moiety. Specific synthetic routes have been documented in the literature, highlighting various methodologies employed to achieve the desired compound with high purity and yield.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit notable antimicrobial properties. N-{(4-cyclohexyl)-5-[2-(phenylethyl)sulfanyl]-triazole} derivatives were evaluated for their antibacterial and antifungal activities against a range of pathogens. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to or better than conventional antibiotics such as ampicillin and ciprofloxacin .

Table: Antimicrobial Activity Data

CompoundMIC (mg/mL)Bacteria Targeted
N-{(4-cyclohexyl)-5-[2-(phenylethyl)sulfanyl]-triazole}0.004 - 0.03E. coli, S. aureus
Control (Ampicillin)0.01 - 0.05Various Gram-positive bacteria

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. Studies have demonstrated that similar triazole derivatives can act as selective COX inhibitors, providing a basis for evaluating the anti-inflammatory effects of N-{(4-cyclohexyl)-5-[2-(phenylethyl)sulfanyl]-triazole} derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and adamantane core significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency while maintaining selectivity towards bacterial targets .

Key Findings from SAR Studies:

  • Substituent Effects: Electron-donating groups on the triazole ring tend to increase activity.
  • Core Modifications: Alterations in the adamantane structure can lead to enhanced pharmacokinetic profiles.

Case Studies

A notable case study involved evaluating a series of adamantane derivatives against various pathogens. The results indicated that specific modifications on the triazole moiety led to compounds with superior activity compared to traditional antibiotics .

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